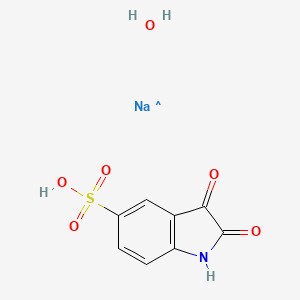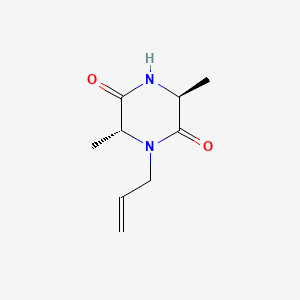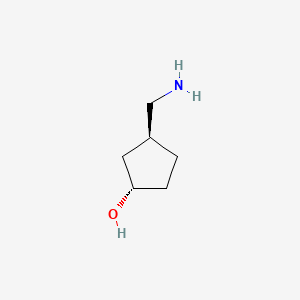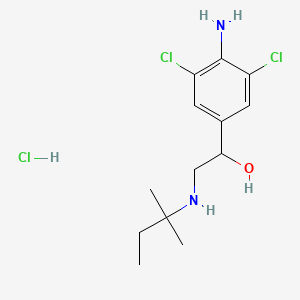
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is a compound used for pharmaceutical testing . It is offered by various companies for research purposes .
Molecular Structure Analysis
The molecular formula of AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is C46H63N7O12S, and its molecular weight is 938.107.Scientific Research Applications
1. Enzyme Inhibition Studies
AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone has been explored in the context of enzyme inhibition. For example, one study focused on the preparation and evaluation of peptidic aspartyl hemiacetals as reversible inhibitors of interleukin-1 beta converting enzyme (ICE), using a series of mono-, di-, and tripeptide aldehydes, including variants similar to AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone (Graybill et al., 2009). This demonstrates its potential application in studying the mechanisms of ICE and related enzymes.
2. Development of Drug Delivery Systems
In the development of novel oral delivery systems for peptides, research has been conducted on similar compounds. For instance, a study on spray-dried enteric solid dispersion as a novel oral delivery system for a pentapeptide analog of thymopentin, which shares similarities with AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone, suggests the potential of these compounds in improving oral bioavailability of certain peptides (Gidwani et al., 1992).
3. Synthesis of Biotinylated Peptides
Research has also been directed towards the synthesis of biotinylated derivatives of peptides for biological studies, such as in the synthesis of biotinylated thymocartins. This area of study, including the synthesis and application of biotinylated peptides, is closely related to compounds like AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone (Schőn et al., 2000).
4. Protease Activity Assays
The compound also finds application in the development of assays for protease activity. A study on inductively coupled plasma-mass spectrometry-based protease assays used biotinylated peptidic substrates, which is relevant to the context of AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone (Lathia et al., 2010).
5. Interaction with Cellular Mechanisms
Studies have also been conducted to understand how similar peptides interact with various cellular mechanisms. For instance, research into the myasthenogenicity of human acetylcholine receptor synthetic alpha-subunit peptide and its analogues provides insights into how such peptides can interact with immune cells and receptors (Mccormick et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone is Caspase-1 . Caspase-1 is a type of cysteine protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation.
Mode of Action
AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone acts as an inhibitor of Caspase-1 . By inhibiting Caspase-1, it prevents the enzyme from carrying out its role in the apoptosis pathway, thereby influencing cell survival and death.
Biochemical Pathways
The compound primarily affects the apoptosis pathway by inhibiting Caspase-1 . This can have downstream effects on cell survival, inflammation, and immune response, as Caspase-1 is involved in the maturation of the inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18).
Result of Action
By inhibiting Caspase-1, AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone can potentially influence the balance between cell survival and death . This could have implications for diseases associated with apoptosis, such as anemia-associated chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .
properties
IUPAC Name |
(3S)-3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)/t31-,32-,33-,34-,36-,40-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVWAAVGDUBSLA-NCHNNOHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63N7O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone | |
Q & A
Q1: The research mentions Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone labeling active caspase subunits. What is the significance of this labeling in the study's context?
A1: The study investigates the differential apoptotic effects of cowpox virus (CPV) and rabbitpox virus (RPV), particularly focusing on the roles of viral proteins CrmA and SPI-2. The researchers observed that infection with CPV lacking CrmA (CPVΔcrmA), wild-type RPV, and RPV lacking SPI-2 (RPVΔSPI-2) all led to the appearance of active caspase subunits in pig kidney cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








